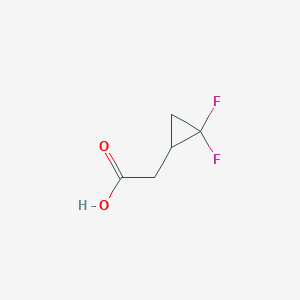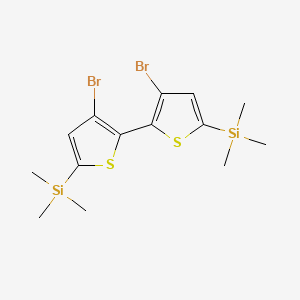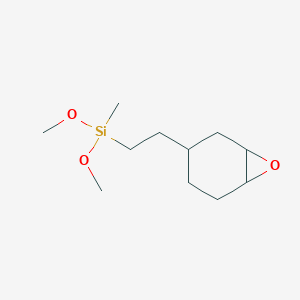
Europium(III) nitrate pentahydrate
Overview
Description
Europium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·5H₂O. It is a white crystalline solid known for its luminescent properties. This compound is highly soluble in water and is commonly used in various scientific and industrial applications due to its unique characteristics .
Mechanism of Action
Target of Action
Europium(III) nitrate pentahydrate primarily targets the absorption and emission of light in various applications . It is often used in the development of luminescent materials, where it plays a crucial role in the absorption of energy and subsequent emission of light at a longer wavelength .
Mode of Action
The mode of action of this compound involves the absorption of energy, followed by the emission of light at a longer wavelength . This process allows for the detection and visualization of specific molecules or cellular structures. In addition, this compound can react with anions and other Lewis bases to form complexes .
Biochemical Pathways
Instead, it is used in the development of metal-organic frameworks for luminescent sensing . These frameworks can be employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system .
Result of Action
The primary result of the action of this compound is the emission of light at a longer wavelength following the absorption of energy . This property makes it useful in a variety of applications, including the creation of luminescent materials and the visualization of specific molecules or cellular structures .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept away from heat and combustible materials . Additionally, it should be handled in a well-ventilated area to avoid the inhalation of dust, fume, gas, mist, vapors, or spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium(III) nitrate pentahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced as part of the manufacturing process for various europium-based materials .
Chemical Reactions Analysis
Types of Reactions: Europium(III) nitrate pentahydrate undergoes several types of chemical reactions, including:
Complexation: It reacts with anions and other Lewis bases to form complexes.
Hydrolysis: In aqueous solutions, europium(III) nitrate can hydrolyze, especially under acidic conditions.
Common Reagents and Conditions:
Nitric Acid: Used in the synthesis of europium(III) nitrate from europium(III) oxide.
Lewis Bases: Such as 1,3,5-trimesic acid, which can form complexes with europium(III) nitrate.
Major Products Formed:
Europium Metal-Organic Frameworks: Formed through complexation reactions.
Hydrolyzed Products: Formed during hydrolysis in aqueous solutions.
Scientific Research Applications
Europium(III) nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various europium-based compounds and materials.
Biology: Utilized in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Employed in the production of nanomaterials, perovskite solar cells, and display technologies.
Comparison with Similar Compounds
Europium(III) chloride (EuCl₃): Another europium compound with similar luminescent properties but different solubility and reactivity.
Europium(III) acetate (Eu(CH₃COO)₃): Known for its use in organic synthesis and coordination chemistry.
Uniqueness of Europium(III) Nitrate Pentahydrate:
Properties
IUPAC Name |
europium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGDGFQCQRFYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583443 | |
| Record name | Europium(3+) nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63026-01-7 | |
| Record name | Europium(3+) nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)









